3-Iodo-2-methylprop-2-enoic acid

Total Synthesis Alcohol Synthesis Reduction

Sourcing a stereodefined vinyl iodide with orthogonal acid functionality often forces a trade-off between scalability and isomeric purity. 3-Iodo-2-methylprop-2-enoic acid resolves this with a validated multi-gram synthesis from a stable malonate precursor, avoiding polymerization-prone direct iodination. - Enables near-quantitative conversion (96% yield) to key alcohol intermediates for C1-C25 fragment assembly in macrolide syntheses (e.g., patellazole B, tiacumicin B). - The α-methyl group suppresses unwanted homocoupling in cross-coupling while the (E)-iodide ensures superior Pd catalyst reactivity over bromides. - Supplied with rigorous analytical characterization; fits fragment library guidelines (LogP ~1.3, TPSA 37.3 Ų) and provides anomalous scattering for crystallography.

Molecular Formula C4H5IO2
Molecular Weight 211.99 g/mol
CAS No. 128836-43-1
Cat. No. B13699887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-2-methylprop-2-enoic acid
CAS128836-43-1
Molecular FormulaC4H5IO2
Molecular Weight211.99 g/mol
Structural Identifiers
SMILESCC(=CI)C(=O)O
InChIInChI=1S/C4H5IO2/c1-3(2-5)4(6)7/h2H,1H3,(H,6,7)
InChIKeyKZZDKULPMFZGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-2-methylprop-2-enoic Acid – Overview and Key Properties


3-Iodo-2-methylprop-2-enoic acid is an α,β-unsaturated carboxylic acid belonging to the class of β-haloacrylic acids. It features a specific (E)-configuration at the double bond, with an iodine atom at the C-3 position and a methyl group at C-2 [1]. This structure presents a unique combination of a vinyl iodide, a carboxylic acid, and a sterically directing methyl group, making it a versatile intermediate in organic synthesis. Computed properties include a molecular formula of C₄H₅IO₂, a molecular weight of approximately 211.99 g/mol, a LogP of ~1.0-1.3, and a topological polar surface area of 37.3 Ų, suggesting moderate lipophilicity for a small polar molecule [2].

Synthon class (E)-Vinyl iodide with α-methyl steric control
Key utility Stereospecific cross-coupling, heavy-atom derivatization
Workflow fit Total synthesis, fragment-based screening, crystallographic phasing

Why Generic 3-Haloacrylic Acids Cannot Substitute This Compound


Substituting this compound with a generic 3-haloacrylic acid (e.g., 3-bromoacrylic acid) or its unsubstituted parent (3-iodoacrylic acid) is fundamentally flawed due to three interdependent chemical features. First, the (E)-configured vinyl iodide is a critical handle for stereospecific cross-coupling reactions; a bromide or chloride would exhibit significantly lower and often orthogonal reactivity with palladium catalysts, necessitating complete re-optimization of conditions [1]. Second, the α-methyl group introduces steric control that directs the approach of nucleophiles and catalysts, an element entirely absent in 3-iodoacrylic acid [1]. Third, the presence of both the halogen and carboxylic acid functionalities in a defined geometry allows for orthogonal derivatization, a combination not matched by simpler analogs. The quantitative evidence below underscores these critical, non-interchangeable features.

This vinyl iodide
Unsubstituted 3-iodoacrylic acid
E-configured vinyl iodide with α-methyl steric control
Vinyl iodide only; steric control absent
Stereospecific cross-coupling reactivity
Coupling behavior may differ; conditions may need re-optimization
Reported multi-gram synthesis batches
Limited multi-gram scale-up data in literature

Quantitative Evidence for Selecting This Vinyl Iodide Building Block


Efficient LAH Reduction to a Key Alcohol Intermediate

In a synthetic route towards the patellazole B macrocyclic skeleton, 3-iodo-2-methylprop-2-enoic acid underwent lithium aluminium tetrahydride (LAH) reduction in diethyl ether over 2 hours to afford the corresponding 3-iodo-2-methylprop-2-en-1-ol in 96% yield [1]. This near-quantitative conversion stands in contrast to the typical reductions of unsubstituted 3-iodoacrylic acid, where the lack of the α-methyl group can lead to secondary reactions (e.g., double bond migration or over-reduction) that diminish yield. While a direct head-to-head study is not available, literature on analogous α,β-unsaturated acid reductions supports that α-substitution generally improves the selectivity and yield of the hydride reduction by retarding conjugate addition pathways.

LAH reduction yield
Class-level inference
96% yield (this compound) vs. 70–85% (analog, class-level)
Supports yield context review
Direct head-to-head study not located
Total Synthesis Alcohol Synthesis Reduction Marine Macrolide

Scalable Multi-Gram Synthesis via Malonate Hydrolysis

In the total synthesis of the antibiotic tiacumicin B aglycone, 3-iodo-2-methylprop-2-enoic acid was produced as a key isolated intermediate via KOH-mediated hydrolysis of diethyl 2-(diiodomethyl)-2-methylmalonate in aqueous ethanol. Under these conditions, a yield of 16.4 g of the pure acid was obtained, demonstrating the reaction's scalability [1]. This contrasts with the more volatile and often lower-yielding syntheses of 3-iodoacrylic acid (no 2-methyl), where the absence of the α-methyl group renders the precursor more prone to decarboxylation and polymerization during hydrolysis.

Scalable synthesis
Cross-study comparable
16.4 g isolated (this compound) vs. typically <10 g (analog)
Supports scale-up feasibility review
Direct comparative batch data not available
Process Chemistry Scalable Synthesis Antibiotic Total Synthesis

Computed Lipophilicity and PSA for Drug Design

The computed LogP of 3-iodo-2-methylprop-2-enoic acid is approximately 1.3, with a topological polar surface area (TPSA) of 37.3 Ų [1][2]. For the closely related analog 3-iodoacrylic acid (no 2-methyl), the computed LogP is significantly lower (approximately -0.5 to 0.2, depending on the method) and the TPSA is identical (37.3 Ų) [3]. The nearly 1 log unit increase in lipophilicity due to the methyl group can be advantageous in fragment-based drug discovery, where a LogP of ~1-3 is often optimal for balancing solubility and membrane permeability. The brominated analog (3-bromo-2-methylprop-2-enoic acid) has a computed LogP of ~0.8, illustrating the unique contribution of the iodine atom to the overall lipophilicity profile.

Lipophilicity (LogP)
Supporting evidence
LogP ~1.3 (this) vs. ~−0.5–0.2 (3-iodoacrylic acid) & ~0.8 (bromo analog)
Supports fragment-library selection context
Computed values, not experimental
Medicinal Chemistry ADME Prediction Fragment-Based Drug Design

Heavy Atom Effect for Crystallography and Mass Spectrometry

With a monoisotopic mass of 211.93343 g/mol, the iodine atom in 3-iodo-2-methylprop-2-enoic acid provides a distinctive isotope pattern (approx. 100% abundance for 127I) that serves as a clear mass tag in mass spectrometry-based assays [1]. More critically, the iodine atom's large anomalous scattering factor makes the compound suitable as a phasing tool in protein X-ray crystallography, a feature not available with the bromine analog (anomalous signal ~60% weaker) or the chlorine analog. The E-configuration and rigid geometry further ensure a defined orientation in the binding site, improving electron density interpretability.

Heavy-atom phasing
Class-level inference
Iodine f'' ~6.8 e⁻ (Cu Kα) vs. Br ~4.3 e⁻, Cl ~1.0 e⁻
Supports crystallographic phasing context
Anomalous scattering factors at Cu Kα
Structural Biology Crystallography Mass Spectrometry Fragment Screening

Key Application Scenarios in Synthesis and Drug Discovery


Stereospecific Total Synthesis of Macrocyclic Natural Products

The compound serves as a chiral pool or stereodirecting building block in the synthesis of complex macrolides such as patellazole B and tiacumicin B [1][2]. The demonstrated near-quantitative conversion to the key alcohol intermediate (96% yield) and scalable preparation (>16 g) make it a lead choice for advanced C1-C25 fragment assembly in convergent synthetic strategies.

Fragment-Based Drug Discovery Libraries

With a LogP of ~1.3 and a TPSA of 37.3 Ų, the compound fits the 'rule of three' guidelines for fragment libraries [1]. Its heavy iodine atom provides a convenient mass tag for high-throughput mass spectrometry screening and an anomalous scattering center for crystallographic soak experiments, offering dual utility as both a binding probe and a phasing agent.

Vinyl Iodide Synthons for Palladium Cross-Coupling

The (E)-vinyl iodide motif is a superior electrophilic partner in Sonogashira, Heck, and Suzuki couplings compared to the corresponding vinyl bromide or chloride [1]. The α-methyl group provides just enough steric bulk to suppress unwanted homocoupling while maintaining high reactivity, a balance often lost in the simpler 3-iodoacrylic acid which can form significant diyne side products.

Process Chemistry Scale-Up for Pharmaceutical Intermediates

The demonstrated multi-gram synthesis of the acid via hydrolysis of a stable malonate precursor establishes a viable manufacturing route [1]. For CMC teams evaluating a synthetic route to an iodine-containing API fragment, this process provides a higher-yielding and more scalable alternative than the direct iodination of acrylic acid derivatives, which is often plagued by polymerization.

Application
Selection Property
Validation Focus
Stereospecific macrocyclic natural product synthesis
E-configured vinyl iodide with α-methyl steric control
Stereospecific cross-coupling yield review
Fragment-based drug discovery libraries
Moderate lipophilicity and iodine mass tag
Fragment physicochemical profiling
Vinyl iodide cross-coupling reactions
Vinyl iodide electrophile with steric tuning
Reactivity and homocoupling suppression review
Process chemistry scale-up
Scalable malonate hydrolysis route
Batch size and reproducibility review
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